molecular formula C2Cl6S2 B083979 Bis(trichloromethyl) disulfide CAS No. 15110-08-4

Bis(trichloromethyl) disulfide

Cat. No. B083979
CAS RN: 15110-08-4
M. Wt: 300.9 g/mol
InChI Key: NTOLLCFJWFCTMH-UHFFFAOYSA-N
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Description

Bis(trichloromethyl) disulfide is a chemical compound with the molecular formula C2Cl6S2 . It has an average mass of 300.869 Da and a monoisotopic mass of 297.757263 Da .


Molecular Structure Analysis

Bis(trichloromethyl) disulfide contains a total of 9 bonds; 9 non-H bonds, 1 rotatable bond, and 1 disulfide .


Physical And Chemical Properties Analysis

Bis(trichloromethyl) disulfide has an average mass of 300.869 Da and a monoisotopic mass of 297.757263 Da .

Scientific Research Applications

  • Catalyst-Free Room-Temperature Self-Healing Elastomers

    The aromatic disulfide metathesis of bis(4-aminophenyl) disulfide is used as a dynamic crosslinker for designing self-healing poly(urea–urethane) elastomers. These elastomers exhibit quantitative healing efficiency at room temperature without any catalyst or external intervention, highlighting the potential of Bis(trichloromethyl) disulfide derivatives in material sciences (Rekondo et al., 2014).

  • Synthesis and Reactions of Dithiobis(Carbonyl Chloride)

    Bis(trichloromethyl) disulfide is hydrolyzed in concentrated sulfuric acid to synthesize Dithiobis(carbonyl chloride), which upon treatment with amines and phenols gives bis(carbamoyl) disulfides and bis(oxycarbonyl) disulfides, respectively. This study underscores the chemical reactivity and application of Bis(trichloromethyl) disulfide in organic synthesis (KobayashiNorio et al., 1973).

  • Electrosynthesis of Hetero-Hetero Atom Bonds

    Bis(dialkylthiocarbamoyl) disulfides are synthesized directly from dialkylamines and carbon disulfide by electrolysis using Bis(trichloromethyl) disulfide in a two-layer system of electrolysis solvents. This process demonstrates the compound's role in facilitating electrochemical reactions (Torii et al., 1978).

  • Mass Spectrometry of a Trisulfide Variant in Methionyl Human Growth Hormone

    This study identifies a trisulfide structure in methionyl human growth hormone, where Bis(trichloromethyl) disulfide could potentially play a role in the formation or analysis of such compounds in biosynthetic processes (Canova‐Davis et al., 1996).

  • Preparation of Isothiocyanates from Amines

    Bis(trichloromethyl) disulfide is used along with bis(trichloromethyl)carbonate and trichloromethyl chloroformate to prepare a series of isothiocyanates from commercial amines and carbon disulfide under mild conditions. This indicates its utility in organic compound synthesis (Bian et al., 2005).

  • Visible Spectrophotometric Method for Copper

    Bis(trichloromethyl) disulfide is investigated as a chromogenic reagent for the analysis of copper in trichloroacetic acid solutions. Its ability to enhance color intensity and stability in such matrices demonstrates its potential in analytical chemistry (Lofberg, 1969).

properties

IUPAC Name

trichloro-(trichloromethyldisulfanyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl6S2/c3-1(4,5)9-10-2(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOLLCFJWFCTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(SSC(Cl)(Cl)Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164708
Record name Bis(trichloromethyl) disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(trichloromethyl) disulfide

CAS RN

15110-08-4
Record name Bis(trichloromethyl) disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015110084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(trichloromethyl) disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(TRICHLOROMETHYL) DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5495X6Z2I9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
IV II III, V VI - Acta Chem. Scand, 1968 - actachemscand.org
Attempts were made at the synthesis of the five possible oxidation products of bis (triehloromethyl) disulfide/as well as of some of the seventeen, formal oxidation products of bis (…
Number of citations: 0 actachemscand.org
N Kobayashi, A Osawa, T Fujisawa - Chemistry Letters, 1973 - journal.csj.jp
Dithiobis(carbonyl chloride) (I) was synthesized for the first time by the hydrolysis of bis(trichloromethyl) disulfide in concentrated sulfuric acid. Treatment of I with amines and phenels …
Number of citations: 9 www.journal.csj.jp
DS Roman - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 372‐64‐5 ] (C 2 F 6 S 2 ) (MW 202.14) InChI = 1S/C2F6S2/c3‐1(4,5)9‐10‐2(6,7)8 InChIKey = CGMFFOXAQVRUAZ‐UHFFFAOYSA‐N (source of radical SCF 3 for preparation of …
Number of citations: 0 onlinelibrary.wiley.com
PS Wilkes - Bulletin of Environmental Contamination and …, 1979 - Springer
Captan (N-trichloromethylthio-4-cyclohexene-l, 2-dicarboximide) has been used extensively as a valuable fungicide and was approved on a wide variety of fruit and vegetables …
Number of citations: 3 link.springer.com
E Kober - Journal of the American Chemical Society, 1959 - ACS Publications
We believe that the procedures described can also be applied to the preparation of other perhalogen-ated aliphatic sulfenyl fluorides. The application of these methods to the prepara-…
Number of citations: 23 pubs.acs.org
P Chidiac, MT Goldberg - Environmental mutagenesis, 1987 - Wiley Online Library
The fungicide, captan, is known to induce point mutations in vitro. In extremely high doses, technical grade captan leads to duodenal tumors in mice. In short‐term in vivo assays for …
Number of citations: 19 onlinelibrary.wiley.com
CT Holdrege, RB Babel, LC Cheney - Journal of the American …, 1959 - ACS Publications
4-Amino-6-trifluoromethyl-i «-benzenedisulfonamide (VI) was synthesized from 4-chloro-3-nitrobenzotrifluoride. Com-pound VI reacted with formic acidto give 7-sulfamyl-6-…
Number of citations: 38 pubs.acs.org
J Šilhánek, M Zbirovský - Collection of Czechoslovak Chemical …, 1977 - cccc.uochb.cas.cz
The rate of hydrolysis of trichloromethanesulfenyl chloride I in a heterogenous system, ie a mixture of a solution of I in organic solvent and water, has been studied under kinetic …
Number of citations: 3 cccc.uochb.cas.cz
N Kobayashi, A Osawa, T Fujisawa - Chemistry Letters, 1974 - journal.csj.jp
Poly(biscarbamoyl disulfides) have been synthesized by the interfacial polycondensation of dithiobis(carbonyl chloride) with secondary diamines. The polymers obtained in good yields …
Number of citations: 1 www.journal.csj.jp
EB Gordon - Hayes' Handbook of Pesticide Toxicology, 2010 - Elsevier
Publisher Summary This chapter provides a toxicological overview of the broad-spectrum protectant fungicides, captan and folpet. These compounds along with a third, captafol, are …
Number of citations: 43 www.sciencedirect.com

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